3-ethynyloxetan-3-amine hydrochloride
Description
3-Ethynyloxetan-3-amine hydrochloride is a small-molecule compound featuring a strained four-membered oxetane ring with an amine (-NH₂) and an ethynyl (-C≡CH) group at the 3-position, stabilized as a hydrochloride salt. The oxetane ring’s inherent strain (approximately 26 kcal/mol) confers unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science.
Molecular Formula: C₅H₇ClNO (free base: C₄H₅NO + HCl) Molecular Weight: 160.01 g/mol Key Features:
- High ring strain and sp³-hybridized carbons.
- Ethynyl group enables modular derivatization.
- Hydrochloride salt enhances aqueous solubility.
Properties
CAS No. |
2387600-43-1 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyloxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethynyl-substituted precursor with an amine group, followed by cyclization to form the oxetane ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ethynyloxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the oxetane ring or the ethynyl group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of amine derivatives.
Scientific Research Applications
3-ethynyloxetan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the structure of biomolecules, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Oxetane and Oxane Derivatives
Structural and Functional Differences
The following table highlights critical distinctions between 3-ethynyloxetan-3-amine hydrochloride and structurally related compounds:
Key Findings from Comparative Analysis
Reactivity and Stability
- Ethynyl vs. Phenyl Groups : The ethynyl group’s linear geometry and sp-hybridization enhance reactivity in cycloaddition reactions, whereas the phenyl group’s aromaticity improves π-π stacking interactions in drug-receptor binding .
- Ring Strain : Oxetane derivatives exhibit higher strain than oxane analogs, increasing their metabolic stability compared to larger rings (e.g., cyclohexane) in pharmaceutical contexts .
Solubility and Bioavailability
- The hydrochloride salt form of 3-ethynyloxetan-3-amine improves aqueous solubility compared to its free base, critical for drug delivery.
- Phenyl-substituted oxetanes (e.g., 3-phenyloxetan-3-amine hydrochloride) demonstrate moderate lipophilicity (logP ~1.2), balancing membrane permeability and solubility .
Biological Activity
3-Ethynyloxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry, particularly noted for its potential as a therapeutic agent. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxetane ring structure, which contributes to its biological activity. The compound's molecular formula is C5H7ClN2O, and it features an ethynyl group that enhances its reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves inhibition of specific enzymes and receptors that are crucial in various physiological processes. Notably, it has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell signaling and is implicated in several diseases, including cancers and autoimmune disorders .
Biological Activity Overview
The biological activity of this compound can be summarized in the following areas:
| Activity | Description |
|---|---|
| Tyrosine Kinase Inhibition | Acts as a BTK inhibitor, potentially useful in treating B-cell malignancies and autoimmune diseases. |
| Antitumor Effects | Demonstrated efficacy in reducing tumor growth in preclinical models, particularly in leukemia. |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells with elevated levels of specific targets. |
Case Studies
- Leukemia Treatment : In a study evaluating the effects of this compound on K562 leukemic cells, the compound was shown to induce apoptosis at concentrations correlating with its ability to inhibit BTK activity. The treatment resulted in significant cell death while sparing normal hematopoietic cells .
- Autoimmune Disease Models : Research has indicated that the compound may reduce autoantibody production and renal damage in murine models of systemic lupus erythematosus, showcasing its potential beyond oncology .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective toxicity towards cancer cells expressing high levels of BTK, suggesting a targeted therapeutic approach .
- Synergistic Effects : When used in combination with other therapies (e.g., proteasome inhibitors), this compound has shown enhanced efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
